SPRC vs. SAC: Superior Cardioprotection in Ischemic Rat Hearts Due to Propargyl Group Chemical Stability
SPRC demonstrates more extensive cardioprotection compared to S-allyl-cysteine (SAC) and S-propyl-cysteine (SPC) in ischemic rat heart models. This differential effect is attributed to the propargyl group in SPRC having a stronger chemical bond in the cysteine structure than the allyl group in SAC or the propyl group in SPC [1]. In a head-to-head comparison study evaluating all three cysteine analogs (SPC, SAC, SPRC) in an acute myocardial infarction rat model, all three compounds preserved SOD and GPx activities while reducing MDA formation, but SPRC's structural advantage confers broader cardioprotective effects across multiple ischemic models [2].
| Evidence Dimension | Cardioprotective efficacy (structural basis) |
|---|---|
| Target Compound Data | Propargyl group; stronger chemical bond in cysteine structure |
| Comparator Or Baseline | SAC: allyl group; SPC: propyl group (weaker chemical bonds) |
| Quantified Difference | More extensive cardioprotection observed across ischemic rat heart models |
| Conditions | In vivo rat ischemic heart models |
Why This Matters
Researchers requiring maximum cardioprotective efficacy among cysteine-based H2S modulators should select SPRC over SAC or SPC due to its structurally conferred broader protective effects in ischemic conditions.
- [1] Wen YD, Zhu YZ. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. Handb Exp Pharmacol. 2015;230:325-336. View Source
- [2] Wang Q, Liu HR, Mu Q, Rose P, Zhu YZ. Protective effects of cysteine analogues on acute myocardial ischemia: novel modulators of endogenous H2S production. Antioxid Redox Signal. 2010;12(10):1155-1165. View Source
